Electrochemical Ring-Opening Yield Enhancement
In the electrochemical oxidative ring-opening of cyclobutanol derivatives, replacing the standard MnCl₂·4H₂O catalyst with Mn(OTf)₂ under otherwise identical electrolysis conditions increased the isolated product yield from 82% to 97% [1]. This result was not replicated with Mn(OAc)₂·4H₂O, which yielded the same 82% as the chloride salt, demonstrating a specific advantage conferred by the triflate counterion rather than a general improvement from any manganese(II) source.
| Evidence Dimension | Product Yield in Electrochemical Oxidation |
|---|---|
| Target Compound Data | 97% (78% isolated) |
| Comparator Or Baseline | MnCl₂·4H₂O: 82%; Mn(OAc)₂·4H₂O: 82% |
| Quantified Difference | +15% absolute yield over both comparators; +19% relative increase |
| Conditions | ElectraSyn 2.0 batch electrochemical reactor, 0.05 M cyclobutanol 1, constant current, graphite electrodes, 3-hour reaction time |
Why This Matters
A 15% increase in absolute yield directly reduces waste generation, simplifies purification, and improves process mass intensity in electrosynthetic workflows.
- [1] Jiang, Y., et al. 'Electrochemical Oxidative Cleavage of Cyclobutane-1,2-diols and Cyclobutanols', Journal of the American Chemical Society, 2020, 142(5), 2304-2311 (Supporting Information, Table S1). View Source
